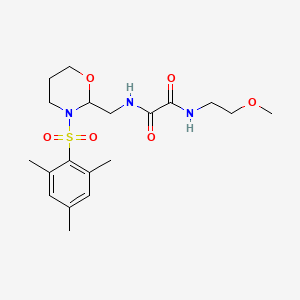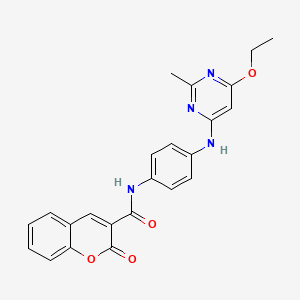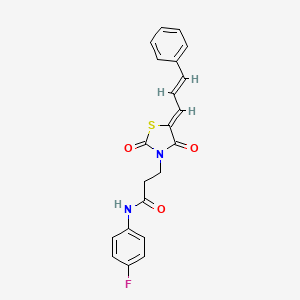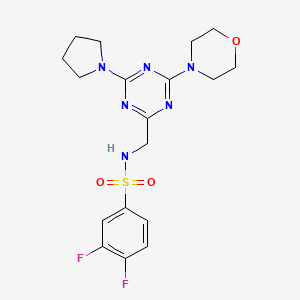![molecular formula C19H14Cl2S2 B2535068 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene CAS No. 337923-83-8](/img/structure/B2535068.png)
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene is a complex organic molecule that likely contains multiple aromatic rings, given the presence of chlorophenyl groups, and sulfanyl linkages. While the specific molecule is not directly studied in the provided papers, the structure can be inferred to have characteristics similar to the compounds discussed in the papers, such as planarity in aromatic segments and potential for intermolecular interactions.
Synthesis Analysis
Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds with chlorophenyl and sulfanyl groups have been synthesized through various organic synthesis methods. These methods may include the formation of sulfide bonds through nucleophilic substitution reactions or coupling reactions facilitated by catalysts.
Molecular Structure Analysis
The molecular structure of similar compounds, as mentioned in the papers, often exhibits planarity in the aromatic segments. For instance, the molecule in paper contains nearly planar segments including a chlorophenyl ring. The molecular structure is likely to be characterized by X-ray diffraction methods, as seen in paper , which provides precise geometric parameters. The presence of chlorophenyl groups suggests that the molecule may have dihedral angles similar to those observed in the compounds from papers and .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of chlorophenyl and sulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the chlorine atoms. The sulfanyl groups may also be involved in oxidation-reduction reactions or serve as ligands in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chlorophenyl groups could impart certain polar characteristics to the molecule, affecting its solubility and interaction with solvents. The compound's melting and boiling points, as well as its stability, would be determined by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are hinted at in the papers and . The electronic properties, such as HOMO-LUMO energies, could be analyzed using computational methods like density functional theory (DFT), as demonstrated in paper .
Applications De Recherche Scientifique
Photoredox-catalyzed Synthesis of Heterocycles
Photoredox catalysis involving methyl(2-(phenylethynyl)phenyl)sulfanes, a related class of compounds to 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene, has been utilized to synthesize heterocycles like benzothiophenes and benzoselenophenes. This process, conducted at ambient temperatures, offers a novel pathway for creating complex structures in moderate to good yields, highlighting the potential of similar compounds in organic synthesis and heterocyclic chemistry (Yan et al., 2018).
Advanced Material Synthesis
Compounds similar to this compound have been used to develop transparent polyimides with high refractive indices, small birefringence, and good thermomechanical stability. This research indicates the potential of such compounds in the creation of advanced materials with specific optical and mechanical properties, which could have applications in electronics and photonics (Tapaswi et al., 2015).
Organic Photoluminescence
Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds related to this compound demonstrate their potential in photoluminescence. These compounds exhibit varying light yields and wavelengths upon base-induced decomposition, revealing their potential applications in organic light-emitting diodes and other photoluminescent materials (Watanabe et al., 2010).
Propriétés
IUPAC Name |
1-chloro-4-[2-[(2-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2S2/c20-15-9-11-16(12-10-15)23-18-7-3-1-5-14(18)13-22-19-8-4-2-6-17(19)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXISDYGBXKADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)



![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

